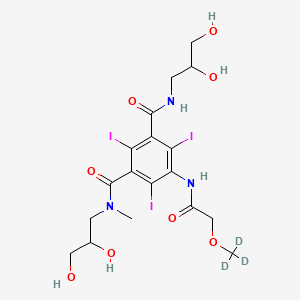
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3 is a deuterated derivative of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Methyl Ester. This compound is characterized by the presence of three deuterium atoms, which replace the hydrogen atoms in the methyl ester group. The deuterium labeling is often used in scientific research to trace the compound’s behavior in various chemical and biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3 typically involves the deuteration of the corresponding non-deuterated compound. The process begins with the preparation of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid, which can be synthesized through the reaction of 2,2,5-Trimethyl-1,3-dioxane with a suitable carboxylating agent under controlled conditions . The carboxylic acid is then esterified using deuterated methanol (CD3OD) in the presence of an acid catalyst to yield the deuterated methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The deuteration step is particularly critical and requires the use of specialized equipment to handle deuterated reagents safely and efficiently.
化学反应分析
Types of Reactions
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various ester derivatives depending on the nucleophile used.
科学研究应用
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of the compound under different conditions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemicals, where deuterium labeling helps in understanding the properties and behavior of the compounds.
作用机制
The mechanism of action of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions due to the kinetic isotope effect, where the presence of heavier deuterium atoms slows down the reaction rate compared to hydrogen. This property is exploited in research to study reaction mechanisms and pathways.
相似化合物的比较
Similar Compounds
- 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid
- 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Ethenyl Ester
- (2,2,5-Trimethyl-1,3-dioxan-5-yl)methanol
Uniqueness
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3 is unique due to its deuterium labeling, which distinguishes it from its non-deuterated counterparts. The presence of deuterium atoms provides valuable insights into reaction mechanisms and pathways that are not possible with non-deuterated compounds. This makes it a powerful tool in scientific research, particularly in studies involving reaction kinetics and metabolic pathways.
属性
IUPAC Name |
methyl 2,2-dimethyl-5-(trideuteriomethyl)-1,3-dioxane-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-8(2)12-5-9(3,6-13-8)7(10)11-4/h5-6H2,1-4H3/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKBMQTZWHRVCJ-HPRDVNIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1(COC(OC1)(C)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676184 |
Source


|
| Record name | Methyl 2,2-dimethyl-5-(~2~H_3_)methyl-1,3-dioxane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189460-82-9 |
Source


|
| Record name | Methyl 2,2-dimethyl-5-(~2~H_3_)methyl-1,3-dioxane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
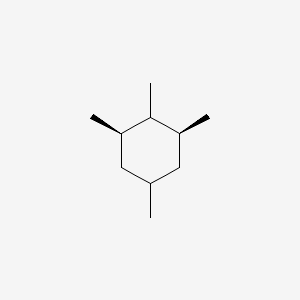
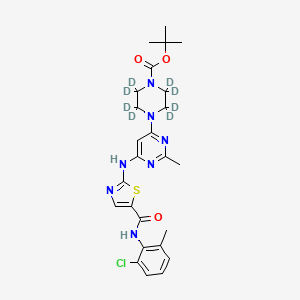
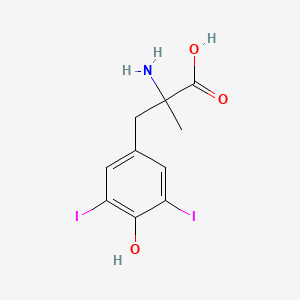
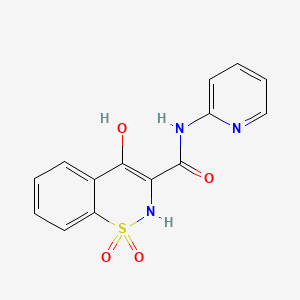
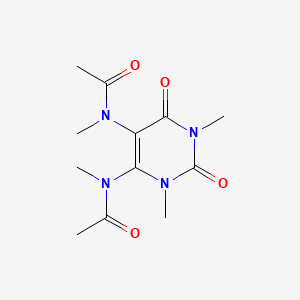
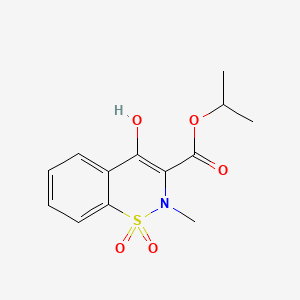
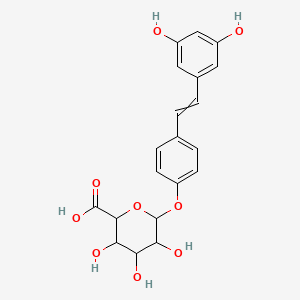
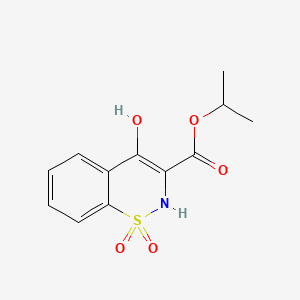
![4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B564839.png)

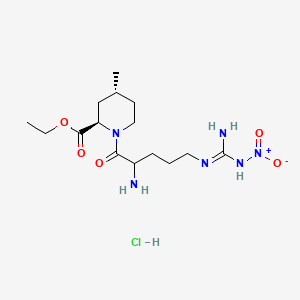
![1-Phenyl-2-[4-[(tetrahydro-2H-pyran-2-YL)oxy]phenyl]-1-butanone](/img/structure/B564845.png)
![(1R,4S,6S,7R,8R,9R,11R)-4,11-dimethyl-8-propan-2-yl-5,12-dioxatricyclo[9.1.0.04,6]dodecane-7,9-diol](/img/structure/B564847.png)
